Antifungal Potency Advantage Over the Unsubstituted Phenylthio Analog (N-(p-Phenylthiophenyl)maleimide)
In the standardized minimum inhibitory concentration (MIC) assay utilizing agar inoculated with 10,000 units each of A. niger and P. funiculosum and incubated at 30 °C for 14 days, 1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione (X=H, Y'=4-NO₂, Z=S) exhibited an MIC of 50–100 µg/mL [1]. Its direct structural analog lacking the nitro group, N-(p-phenylthiophenyl)maleimide (X=H, Y'=H, Z=S), required a 2-fold higher concentration to inhibit fungal growth, with an MIC of 100–200 µg/mL under identical assay conditions [1]. This demonstrates that the 4-nitro substituent on the terminal phenyl ring is a critical potency-enhancing feature.
| Evidence Dimension | In vitro antifungal potency (MIC) |
|---|---|
| Target Compound Data | MIC = 50–100 µg/mL |
| Comparator Or Baseline | N-(p-phenylthiophenyl)maleimide (CAS not specified in patent); MIC = 100–200 µg/mL |
| Quantified Difference | Approximately 2-fold lower MIC (higher potency) for the target compound |
| Conditions | Agar dilution method; inoculum: 10,000 units each of A. niger and P. funiculosum; incubation: 30 °C, 14 days; visual growth assessment |
Why This Matters
For industrial biocide formulators, a 2-fold potency difference translates directly into lower use concentrations, reduced cost-in-use, and potentially lower environmental burden per unit of protection.
- [1] Abbott Laboratories. US Patent 4,130,433 – Industrial Biocides. Table I. Filed June 10, 1977, issued December 19, 1978. View Source
